molecular formula C18H22N2OS B3102993 Vortioxetine Impurity 19 CAS No. 1429908-35-9

Vortioxetine Impurity 19

カタログ番号 B3102993
CAS番号: 1429908-35-9
分子量: 314.4 g/mol
InChIキー: QMCUMUZLZIXOII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vortioxetine Impurity 19 is one of the impurities of Vortioxetine . Vortioxetine is a serotonin modulator and stimulator (SMS) used as a treatment for major depressive disorder (MDD) . It is known to inhibit the serotonin transporter and also modulate certain serotonin receptors .


Synthesis Analysis

The synthesis of Vortioxetine involves several steps . The key step is the cyclization of the piperazine ring in the final step . Optimal separation and determination of Vortioxetine were achieved using a specific analytical column and a mobile phase consisting of methanol and potassium dihydrogen phosphate .


Chemical Reactions Analysis

Vortioxetine is sensitive to various stress conditions such as acid, alkali hydrolysis, chemical oxidation, and exposure to UV radiation . The decomposition of vortioxetine is fragile towards oxidative conditions and photolysis .

科学的研究の応用

Vortioxetine, known by its investigational name Lu AA21004, is a novel antidepressant that has been the subject of extensive research. Its therapeutic and pharmacological properties have been explored, but less is known specifically about "Vortioxetine Impurity 19". The following summarizes key findings from scientific studies related to vortioxetine in general, as specific information on Impurity 19 is limited.

Pharmacological Profile and Efficacy

  • Vortioxetine acts as an antagonist to 5-HT3, 5-HT7, and 5-HT1D receptors, a partial agonist to 5-HT1B receptors, and an agonist to 5-HT1A receptors. It also inhibits the 5-HT transporter. This multimodal action is investigated for treating major depressive disorder (MDD) (Mahableshwarkar et al., 2013), (Jain et al., 2013).

Neurochemical and Behavioral Mechanisms

  • Vortioxetine has been shown to enhance neurogenesis and improve cognitive functions in animal models, suggesting potential benefits in cognitive impairment associated with depression (Guilloux et al., 2013), (Mørk et al., 2013).

Clinical Pharmacokinetics and Drug Interactions

  • Vortioxetine is metabolized by cytochrome P450 enzymes. Its pharmacokinetic profile, including its half-life, bioavailability, and interactions with other drugs, has been characterized, highlighting its tolerability and safety in clinical settings (Chen et al., 2017).

Cognitive Effects and Functional Brain Changes

  • Clinical studies have demonstrated vortioxetine's efficacy in improving cognitive function in patients with MDD, an effect that is likely due to its unique pharmacological action (Smith et al., 2017), (Al-Sukhni et al., 2015).

作用機序

Target of Action

Vortioxetine, the parent compound of Vortioxetine Impurity 19, primarily targets the serotonin transporter (SERT) and various serotonin receptors . It binds with high affinity to the human serotonin transporter . It also interacts with several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 . These targets play a crucial role in modulating mood and cognitive functions.

Mode of Action

Vortioxetine acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action enhances the release of serotonin in the central nervous system, which is thought to be the primary mechanism underlying its antidepressant effects .

Biochemical Pathways

Vortioxetine’s actions on serotonin receptors modify the release of numerous neurotransmitters. Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release is thought to contribute to its antidepressant and cognitive-enhancing effects .

Pharmacokinetics

Vortioxetine has a favorable pharmacokinetic profile. It is orally administered once daily at 5- to 20-mg doses . The pharmacokinetics of vortioxetine are linear and dose-proportional, with a mean terminal half-life of approximately 66 hours . Steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of vortioxetine is 75%, indicating good absorption . Vortioxetine is primarily metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Result of Action

The molecular and cellular effects of Vortioxetine’s action primarily involve the enhancement of serotonergic activity in the central nervous system through inhibition of serotonin reuptake . This results in increased serotonin levels, which can help alleviate symptoms of major depressive disorder . Additionally, its actions on various serotonin receptors can modify the release of other neurotransmitters, potentially contributing to its cognitive-enhancing effects .

Action Environment

The action, efficacy, and stability of Vortioxetine can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Furthermore, the drug’s action can be affected by the patient’s metabolic profile. For example, dose adjustment is recommended for poor metabolizers of the cytochrome P450 2D6 enzyme . Overall, the action of Vortioxetine is subject to interindividual variability due to genetic and environmental factors .

Safety and Hazards

Vortioxetine may cause side effects such as nausea, constipation, vomiting, dizziness, abnormal dreams, pruritus (itchy skin), or sexual dysfunction . Serious side effects include racing thoughts, decreased need for sleep, unusual risk-taking behavior, feelings of extreme happiness or sadness, being more talkative than usual, vision changes, eye pain, eye redness or swelling, easy bruising, unusual bleeding, coughing up blood, or low sodium level .

特性

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCUMUZLZIXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216726
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vortioxetine Impurity 19

CAS RN

1429908-35-9
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORTIOXETINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vortioxetine Impurity 19
Reactant of Route 2
Vortioxetine Impurity 19
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Vortioxetine Impurity 19
Reactant of Route 4
Reactant of Route 4
Vortioxetine Impurity 19
Reactant of Route 5
Vortioxetine Impurity 19
Reactant of Route 6
Vortioxetine Impurity 19

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。